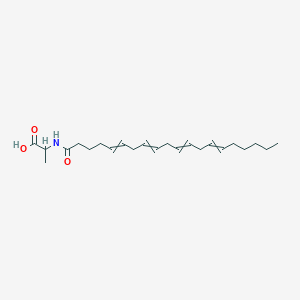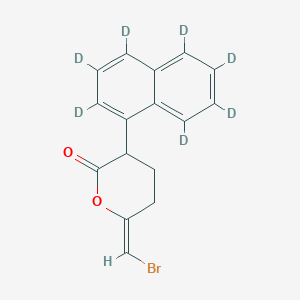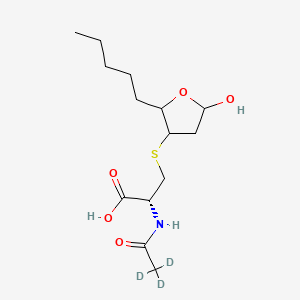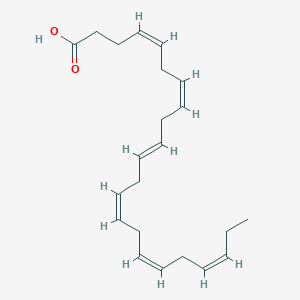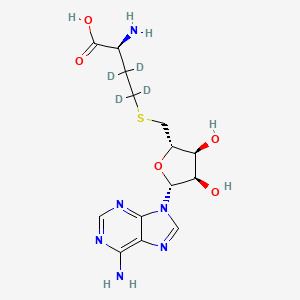
S-(5'-Adenosyl)-L-homocysteine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Adenosyl-L-Homocysteine-d4: is a deuterium-labeled analog of S-Adenosyl-L-Homocysteine. This compound is an amino acid derivative and plays a significant role in various metabolic pathways. It is an intermediate in the synthesis of cysteine and adenosine and is used as an internal standard for the quantification of S-Adenosyl-L-Homocysteine by gas chromatography or liquid chromatography-mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Adenosyl-L-Homocysteine-d4 involves the incorporation of deuterium into the S-Adenosyl-L-Homocysteine molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated hydrogen, carbon, and other elements as tracers for quantitation during the drug development process .
Industrial Production Methods: Industrial production of S-Adenosyl-L-Homocysteine-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the incorporation of deuterium into the molecule. The compound is then purified and tested for its isotopic purity and chemical integrity .
Análisis De Reacciones Químicas
Types of Reactions: S-Adenosyl-L-Homocysteine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions can vary but typically involve controlled temperatures and pressures to ensure the desired reaction occurs .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of S-Adenosyl-L-Homocysteine-d4 can produce sulfoxides or sulfones, while reduction can yield thiols .
Aplicaciones Científicas De Investigación
S-Adenosyl-L-Homocysteine-d4 is widely used in scientific research due to its role as an internal standard for the quantification of S-Adenosyl-L-Homocysteine. Its applications include:
Chemistry: Used in the study of metabolic pathways and enzyme kinetics.
Biology: Helps in understanding the role of S-Adenosyl-L-Homocysteine in various biological processes.
Medicine: Used in the development of drugs targeting metabolic pathways involving S-Adenosyl-L-Homocysteine.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry
Mecanismo De Acción
S-Adenosyl-L-Homocysteine-d4 exerts its effects by acting as an inhibitor of DNA methyltransferases. It binds to the active site of these enzymes, preventing the methylation of DNA. This inhibition can affect gene expression and has implications in various biological processes and diseases .
Comparación Con Compuestos Similares
Similar Compounds:
S-Adenosyl-L-Homocysteine: The non-deuterated form of S-Adenosyl-L-Homocysteine-d4.
S-Adenosyl-L-Methionine: Another important compound in the same metabolic pathway.
Adenosine: A related compound involved in energy transfer and signal transduction
Uniqueness: The uniqueness of S-Adenosyl-L-Homocysteine-d4 lies in its deuterium labeling, which makes it an excellent internal standard for mass spectrometry. This labeling allows for precise quantification and analysis of metabolic pathways involving S-Adenosyl-L-Homocysteine .
Propiedades
Fórmula molecular |
C14H20N6O5S |
|---|---|
Peso molecular |
388.44 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i1D2,2D2 |
Clave InChI |
ZJUKTBDSGOFHSH-SOYVWYSNSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)
![[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)
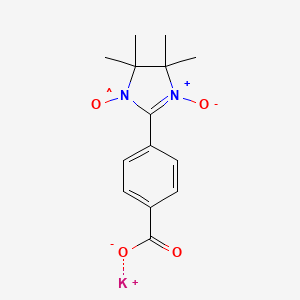
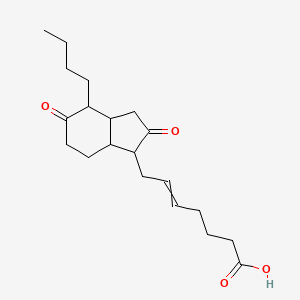
![[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767479.png)

